BenchChemオンラインストアへようこそ!

3-(Trifluoromethoxy)piperidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-(Trifluoromethoxy)piperidine is an essential fluorinated building block for medicinal chemistry, offering a unique combination of electronegativity, lipophilicity, and conformational bias that cannot be replicated by CF₃ or OMe analogs. Its distinct pKa and log D profiles enable unexplored SAR space in lead optimization, particularly for CNS programs where enhanced blood-brain barrier penetration is desired. Enantioselective Pd-catalyzed aminotrifluoromethoxylation provides access to chiral derivatives for stereochemistry-activity studies. Choose this precise OCF₃-substituted scaffold to preserve structure-activity relationships and address metabolic liabilities early in discovery.

Molecular Formula C6H10F3NO
Molecular Weight 169.147
CAS No. 1274903-50-2
Cat. No. B2827598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)piperidine
CAS1274903-50-2
Molecular FormulaC6H10F3NO
Molecular Weight169.147
Structural Identifiers
SMILESC1CC(CNC1)OC(F)(F)F
InChIInChI=1S/C6H10F3NO/c7-6(8,9)11-5-2-1-3-10-4-5/h5,10H,1-4H2
InChIKeyPPFJYWUZKUUXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethoxy)piperidine (CAS 1274903-50-2): Fluorinated Piperidine Building Block for Medicinal Chemistry and Drug Discovery


3-(Trifluoromethoxy)piperidine (CAS 1274903-50-2) is a secondary amine heterocycle bearing a trifluoromethoxy (-OCF₃) group at the 3-position of the piperidine ring . With molecular formula C₆H₁₀F₃NO and molecular weight 169.14 g/mol , this compound serves as a versatile fluorinated building block in medicinal chemistry, leveraging the strong electronegativity, high lipophilicity, and unique conformational preferences conferred by the OCF₃ substituent [1][2].

3-(Trifluoromethoxy)piperidine Substitution Risk: Why OCF₃ Analogs Cannot Replace CF₃ or OMe Piperidines


Simple substitution of the trifluoromethoxy group with a trifluoromethyl (CF₃) or methoxy (OMe) moiety fails to preserve critical physicochemical and pharmacological properties. Systematic studies demonstrate that the OCF₃ group imparts a distinct combination of electronegativity, lipophilicity, and conformational bias that cannot be recapitulated by CF₃ or OMe analogs [1][2]. Specifically, OCF₃-substituted piperidines exhibit pKa and log D₇.₄ values that diverge significantly from their CF₃ and OMe counterparts in a substitution-position-dependent manner [1], while their metabolic stability profiles follow unique trends that are not predictable from the behavior of CF₃- or OMe-containing analogs [2]. Consequently, procurement of the precise OCF₃-substituted building block is essential for preserving the intended structure-activity relationships in lead optimization campaigns.

Quantitative Differentiation of 3-(Trifluoromethoxy)piperidine Against Comparator Piperidine Analogs


Lipophilicity Enhancement of OCF₃ versus OMe and CF₃ Piperidines

In a comparative study of aliphatic OCF₃-containing compounds, the trifluoromethoxy group conferred higher lipophilicity relative to methoxy (OMe) analogs, while yielding lipophilicity values nearly identical to those of trifluoromethyl (CF₃) analogs [1]. The study evaluated a series of aliphatic derivatives including piperidines, pyrrolidines, and azetidines, establishing a consistent class-level trend that informs building block selection [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Metabolic Stability Penalty of OCF₃ versus OMe and CF₃ Groups

Microsomal stability studies revealed that the trifluoromethoxy group typically decreases metabolic stability of the corresponding aliphatic derivatives when compared to either CH₃O- or CF₃-substituted counterparts, except in the N-alkoxy(sulfon)amide series [1]. This class-level trend suggests that while OCF₃ enhances lipophilicity, it may introduce a metabolic liability that must be accounted for during lead optimization.

Drug Metabolism Pharmacokinetics Microsomal Stability

Synthetic Accessibility: Enantioselective Pd-Catalyzed Aminotrifluoromethoxylation

A Pd(II)-catalyzed enantioselective intramolecular aminotrifluoromethoxylation of unactivated alkenes using CsOCF₃ as the trifluoromethoxide source provides direct access to enantiomerically enriched β-substituted OCF₃-containing piperidines in good yields [1]. The reaction employs sterically bulky pyridine-oxazoline (Pyox) ligands to enhance both reactivity and enantioselectivity [1].

Synthetic Methodology Asymmetric Catalysis Piperidine Synthesis

pKa and log D₇.₄ Divergence Among CF₃O, CF₃, and MeO Piperidine Regioisomers

A mini-library of CF₃O-substituted piperidines, pyrrolidines, and azetidines was synthesized, and the measured pKa and log D₇.₄ values of selected regioisomeric CF₃O piperidines were compared with the corresponding CF₃- and MeO analogs [1]. The effect on acid/base properties and lipophilicity was found to be complex and dependent on both substitution position and molecular conformation [1].

Physicochemical Properties Acid/Base Behavior Lipophilicity

Conformational Preference: Gauche Arrangement in β-OCF₃ Piperidines

DFT calculations and X-ray crystallographic data for the β-OCF₃ compound 2-(trifluoromethoxymethyl)piperidine and for 3-trifluoromethoxypiperidine reveal a favored gauche arrangement of the OCF₃ group with respect to the amino group [1]. This conformational bias is distinct from that observed for CF₃ or OMe substituents and may influence molecular recognition by biological targets.

Conformational Analysis DFT Calculations X-ray Crystallography

Electronegativity and Hydrophobicity Parameters: OCF₃ vs. CF₃ vs. OCH₃

Comparative substituent parameters demonstrate that the OCF₃ group possesses higher electronegativity (3.7) than CF₃ (3.5) and OCH₃ (2.7), as well as greater hydrophobicity (Hansch π = 1.21) than CF₃ (1.07) and OCH₃ (2.7) [1]. The lipophilicity contribution (π) of OCF₃ is 1.04, compared to 0.88 for CF₃ and -0.02 for OCH₃ [1].

Electronic Effects Hansch Parameters Drug Design

Optimal Deployment Scenarios for 3-(Trifluoromethoxy)piperidine in Medicinal Chemistry and Drug Discovery


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration

The enhanced lipophilicity of the OCF₃ group compared to methoxy [1] makes 3-(trifluoromethoxy)piperidine a valuable building block for CNS-targeted programs where improved passive diffusion across the blood-brain barrier is desired. The compound's conformational bias [2] may also influence target engagement at neurological GPCRs or ion channels, providing a differentiated SAR profile relative to CF₃ or OMe analogs.

Lead Optimization Campaigns Requiring Stereochemically Pure Building Blocks

For programs demanding enantiomerically pure piperidine scaffolds, the availability of an enantioselective Pd-catalyzed aminotrifluoromethoxylation method [1] enables access to chiral 3-(trifluoromethoxy)piperidine derivatives. This synthetic capability supports the exploration of stereochemistry-activity relationships in hit-to-lead optimization.

Physicochemical Property Fine-Tuning in Hit Expansion

When a lead series requires incremental modulation of basicity (pKa) and lipophilicity (log D) without altering the core scaffold, the 3-(trifluoromethoxy)piperidine building block offers a unique set of properties distinct from both CF₃ and OMe analogs [1]. The complex, position-dependent impact of the OCF₃ group on these parameters allows medicinal chemists to explore SAR space inaccessible with more common fluorinated building blocks.

Evaluation of Metabolic Liability in Early DMPK Profiling

Given that the OCF₃ group typically decreases microsomal stability relative to CH₃O and CF₃ analogs [1], incorporating 3-(trifluoromethoxy)piperidine into a lead series provides an opportunity to assess and potentially address metabolic liabilities early in the discovery process. This contrasts with the use of CF₃-substituted piperidines, which may mask such issues and lead to later-stage attrition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.